![molecular formula C12H19N B2943412 2,5-Diisopropylaniline CAS No. 91552-65-7](/img/structure/B2943412.png)
2,5-Diisopropylaniline
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Overview
Description
2,5-Diisopropylaniline is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 g/mol . The compound is typically a yellow to brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 2,5-di(propan-2-yl)aniline . The InChI code is 1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3 . The compound has a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.29 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 177.151749610 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 13 .Scientific Research Applications
Synthesis and Catalysis
2,5-Diisopropylaniline is a key intermediate in organic chemical industry. It has been synthesized through methods like alkylation of aniline and gas-phase amination of 2,6-diisopropylphenol. For instance, gas-phase amination using Mg-Al spinel-supported Pd-La catalysts demonstrates high conversion and selectivity, though improvements in reaction conditions and catalyst stability are needed. This process involves complex interactions, including the formation of coke from large basic molecules like 2,6-diisopropylaniline and intermediate products, which deactivate the catalyst (Jia Ruixia, 2003).
In Organic and Inorganic Chemistry
This compound is used in the synthesis of diverse organic and inorganic compounds. For example, its reaction with samarium compounds forms dimeric species with unique molecular structures, exhibiting unusual η6-arene interactions and significant π-donation from imido groups to the samarium centers, as indicated by density functional theory (DFT) calculations (John C. Gordon et al., 2002). Another application is in the formation of yttrium complexes, where 2,6-diisopropylaniline interacts with yttrium complexes containing different Y–C bonds, leading to various anilido-heteroaryl species (A. A. Karpov et al., 2013).
Photochemistry and Materials Science
In materials science, this compound derivatives demonstrate interesting photochromic properties. For instance, polymorphic 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) crystals exhibit photochromism with varying thermal stability of the photochrome due to differences in molecular and cavity shapes in each crystal (M. Taneda et al., 2004).
Metal Complexes and Catalysis
This compound plays a role in the formation of metal complexes with significant catalytic activity. For example, nickel bromide complexes bearing azolate-imine ligands synthesized from 2,6-diisopropylaniline are catalytically active in ethylene polymerization, producing polymers with low molecular weight and narrow molecular weight distribution (R. Caris et al., 2009).
Safety Evaluation
The safety evaluation of substances like bis(2,6-diisopropylphenyl)carbodiimide, involving this compound as a component, is crucial in food contact materials. Research indicates that there is no safety concern for consumers as long as the sum of migration of the compound and its hydrolysis product (2,6-diisopropylaniline) does not exceed specific thresholds (Flavourings, 2010).
Mechanism of Action
Target of Action
Similar compounds like 2,6-diisopropylaniline are often used to make ligands in coordination chemistry . These ligands can interact with various biological targets, influencing their function.
Mode of Action
It’s known that 2,6-diisopropylaniline, a closely related compound, undergoes condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to provide 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . This suggests that 2,5-Diisopropylaniline might interact with its targets in a similar manner, leading to changes in their structure and function.
Biochemical Pathways
It’s known that 2,6-diisopropylaniline is used in the preparation of multitopic schiff-base ligand precursors . These ligands can influence various biochemical pathways depending on their specific targets.
Pharmacokinetics
The physical properties of the compound, such as its boiling point of 257 °c and density of 094 g/mL at 25 °C , suggest that it might have significant bioavailability.
Result of Action
It’s known that 2,6-diisopropylaniline is an important organic intermediate widely used to synthesize plastics and dyes . This suggests that this compound might have similar applications and effects.
Action Environment
It’s known that the vapor pressure of 2,6-diisopropylaniline is less than 001 mmHg at 20 °C , suggesting that it might be stable under a variety of environmental conditions.
properties
IUPAC Name |
2,5-di(propan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIUVZLUCMDFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91552-65-7 |
Source
|
Record name | 2,5-bis(propan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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